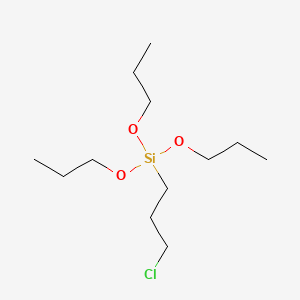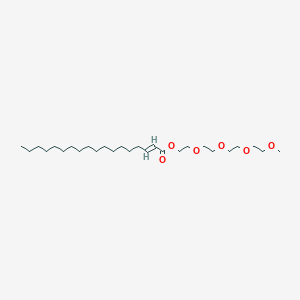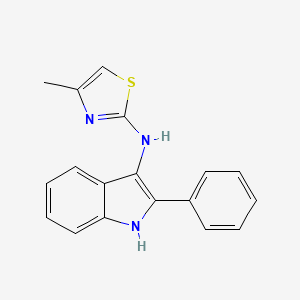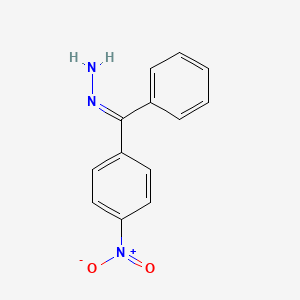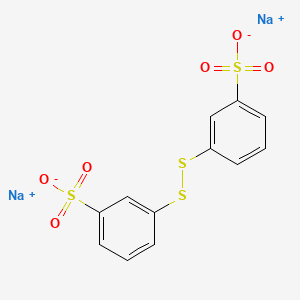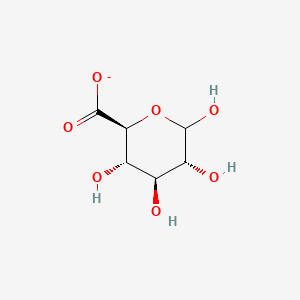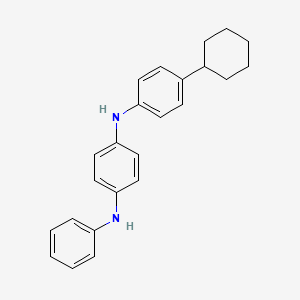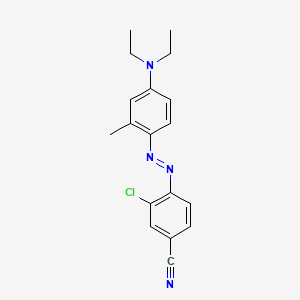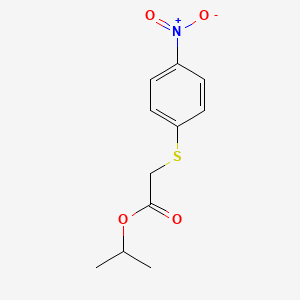
N,N',N''-Tris(dodecyl)-1,3,5-triazine-2,4,6-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’,N’'-Tris(dodecyl)-1,3,5-triazine-2,4,6-triamine is a chemical compound belonging to the class of triazine derivatives. This compound is characterized by the presence of three dodecyl groups attached to a triazine ring. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The long dodecyl chains in this compound contribute to its hydrophobic properties, making it useful in applications where water repellency is desired.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’,N’'-Tris(dodecyl)-1,3,5-triazine-2,4,6-triamine typically involves the reaction of cyanuric chloride with dodecylamine. The reaction is carried out in an organic solvent such as toluene or dichloromethane, under reflux conditions. The process can be summarized as follows:
- Dissolve cyanuric chloride in an organic solvent.
- Add dodecylamine dropwise to the solution while maintaining the temperature at reflux.
- Stir the reaction mixture for several hours to ensure complete reaction.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of N,N’,N’'-Tris(dodecyl)-1,3,5-triazine-2,4,6-triamine may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’,N’'-Tris(dodecyl)-1,3,5-triazine-2,4,6-triamine can undergo various chemical reactions, including:
Substitution Reactions: The triazine ring can participate in nucleophilic substitution reactions, where one or more of the dodecyl groups can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction Reactions: Reduction of the triazine ring can lead to the formation of partially or fully reduced triazine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted triazine derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
N,N’,N’'-Tris(dodecyl)-1,3,5-triazine-2,4,6-triamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives. It is also employed in the study of reaction mechanisms involving triazine compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its hydrophobic properties and ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems, where its hydrophobic nature can aid in the encapsulation and controlled release of hydrophobic drugs.
Industry: Utilized in the formulation of water-repellent coatings and materials. It is also used as a surfactant in various industrial processes.
Mécanisme D'action
The mechanism of action of N,N’,N’'-Tris(dodecyl)-1,3,5-triazine-2,4,6-triamine involves its interaction with molecular targets through hydrophobic interactions. The long dodecyl chains allow the compound to embed itself into hydrophobic environments, such as lipid bilayers in cell membranes. This can lead to the disruption of membrane integrity and function, resulting in antimicrobial effects. Additionally, the triazine ring can interact with specific molecular targets, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
N,N’,N’'-Tris(3,7-dimethyloctyl)guanidine: Known for its lipophilic properties and used in solvent extraction processes.
N,N’-Dicyclohexyl-N’'-isotridecylguanidine: Employed as an extractant in commercial guanidine products.
Comparison: N,N’,N’‘-Tris(dodecyl)-1,3,5-triazine-2,4,6-triamine is unique due to its specific triazine structure and the presence of three long dodecyl chains. This combination imparts distinct hydrophobic properties, making it particularly useful in applications requiring water repellency. In contrast, similar compounds like N,N’,N’‘-Tris(3,7-dimethyloctyl)guanidine and N,N’-Dicyclohexyl-N’'-isotridecylguanidine are primarily valued for their lipophilicity and use in solvent extraction, rather than their hydrophobicity.
Propriétés
Numéro CAS |
26867-92-5 |
|---|---|
Formule moléculaire |
C39H78N6 |
Poids moléculaire |
631.1 g/mol |
Nom IUPAC |
2-N,4-N,6-N-tridodecyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C39H78N6/c1-4-7-10-13-16-19-22-25-28-31-34-40-37-43-38(41-35-32-29-26-23-20-17-14-11-8-5-2)45-39(44-37)42-36-33-30-27-24-21-18-15-12-9-6-3/h4-36H2,1-3H3,(H3,40,41,42,43,44,45) |
Clé InChI |
JVJAEQNZSBELCT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCNC1=NC(=NC(=N1)NCCCCCCCCCCCC)NCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


